

# SAP6 vs. Previous Generation Compounds: A Comparative Study in Candida albicans Virulence

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Compound of Interest		
Compound Name:	SAP6	
Cat. No.:	B12393753	Get Quote

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A detailed comparison of the secreted aspartyl proteinase **SAP6** from Candida albicans and its closely related homolog, SAP5, reveals significant functional distinctions crucial for the fungus's pathogenicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their enzymatic activities, roles in host interaction, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Candida albicans, an opportunistic fungal pathogen, utilizes a family of secreted aspartyl proteinases (SAPs) as key virulence factors to facilitate host tissue invasion and evade immune responses. Within this family, the SAP4-6 subgroup, which is predominantly expressed during hyphal growth, is critical for systemic infections. This guide focuses on a comparative analysis of **SAP6** and its most closely related "previous generation" homolog, SAP5, highlighting their distinct contributions to C. albicans virulence.

## **Comparative Performance Data**

The following tables summarize the key quantitative differences in the functional activities of **SAP6** and SAP5 based on studies using recombinant proteins and gene deletion mutants.



Parameter	SAP6	SAP5	Reference Strain (Wild- Type)	Data Source
General Proteolytic Activity				
Peptide Substrates Cleaved	140	140	N/A	[1]
Favored Peptide Substrates	13	8	N/A	[2]
Biofilm Formation				
Biofilm Mass (OD600)	Significantly Reduced	Reduced	1.0 (Normalized)	[2]
Early Cell Adherence				
Adherent Cells (CFU)	Significantly Reduced	Reduced	~12,500	[2]
Cytokine Induction in Oral Epithelial Cells				
IL-1β Release (pg/mL)	~250 (with rSap6)	Not Reported	~50 (Unstimulated)	
IL-8 Release (pg/mL)	~1000 (with rSap6)	Not Reported	~200 (Unstimulated)	-

Table 1: Functional Comparison of **SAP6** and SAP5. Data is compiled from studies on recombinant proteins and deletion mutants ( $\Delta$ sap6 and  $\Delta$ sap5) of C. albicans.



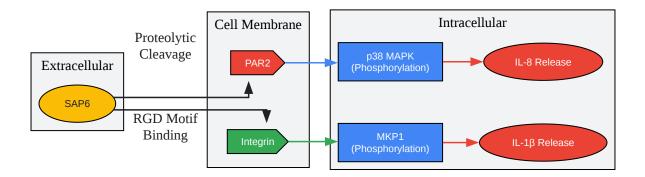
# Mechanism of Action: The Dual Signaling Pathway of SAP6

**SAP6** initiates a pro-inflammatory response in host epithelial cells through a unique dual-pathway mechanism involving both its enzymatic activity and a protein-binding motif.

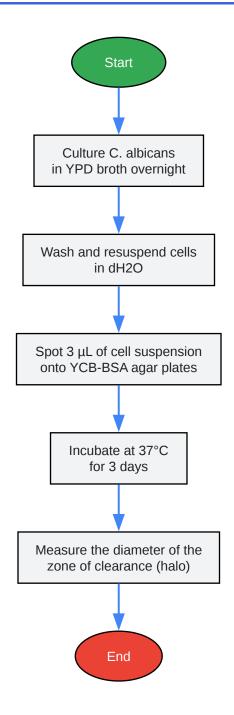
- Protease-Activated Receptor 2 (PAR2) Pathway: The proteolytic activity of SAP6 cleaves and activates PAR2 on the surface of oral epithelial cells. This activation triggers a downstream signaling cascade involving the phosphorylation of p38 MAPK, leading to the release of the pro-inflammatory cytokine IL-8.
- Integrin Signaling Pathway: **SAP6** possesses an RGD (Arginine-Glycine-Aspartic acid) motif that allows it to bind to host cell integrins. This interaction initiates a separate signaling pathway that results in the phosphorylation of MKP1 and the subsequent production of another key inflammatory cytokine, IL-1β.

These parallel signaling pathways contribute to the breakdown of epithelial barrier function, facilitating fungal invasion.









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### References



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